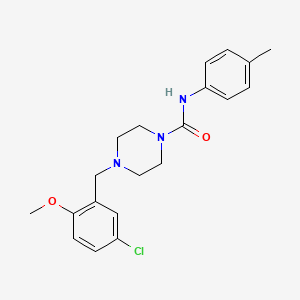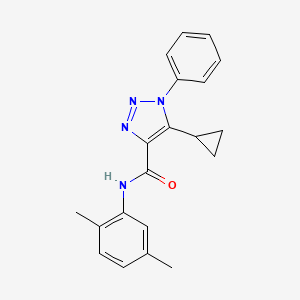![molecular formula C20H25ClN2OS2 B4724248 N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4724248.png)
N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea
Übersicht
Beschreibung
N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea, also known as BCT-100, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCT-100 belongs to the class of thiourea compounds, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea is not fully understood. However, it has been proposed that N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea may exert its biological effects by inhibiting enzymes involved in various cellular processes, such as DNA synthesis and protein synthesis. N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been found to have several biochemical and physiological effects. In cancer cells, N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle. N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has also been found to inhibit the growth of bacterial and viral pathogens, suggesting its potential as an antimicrobial agent. In models of neurodegenerative disorders, N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been shown to protect against oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea for lab experiments is its broad spectrum of biological activity. N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been shown to have antitumor, antiviral, and neuroprotective effects, making it a versatile compound for studying various diseases. However, one limitation of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea. One area of interest is the development of analogs of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea with improved pharmacological properties, such as increased solubility and potency. Another area of research is the elucidation of the exact mechanism of action of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea in animal models and clinical trials.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been investigated for its potential therapeutic applications in various fields of medicine, including oncology, infectious diseases, and neurodegenerative disorders. In oncology, N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and prostate cancer cells. N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has also been found to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been studied for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2-[(4-butoxy-3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2OS2/c1-2-3-12-24-19-10-9-16(14-18(19)21)15-26-13-11-22-20(25)23-17-7-5-4-6-8-17/h4-10,14H,2-3,11-13,15H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAFDMKZNGKIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CSCCNC(=S)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5'-[(4-chlorophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B4724167.png)
![2-methyl-N-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B4724172.png)
![N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4724186.png)
![2,2'-[6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole-2,4-diylbis(thio)]diacetamide](/img/structure/B4724188.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4724196.png)
![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B4724204.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4724215.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4724220.png)
![3-[(4-butoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724222.png)
![2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4724236.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4724271.png)
